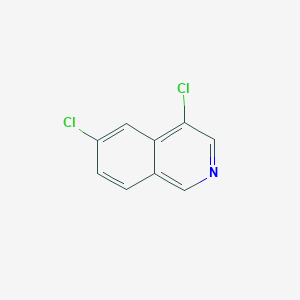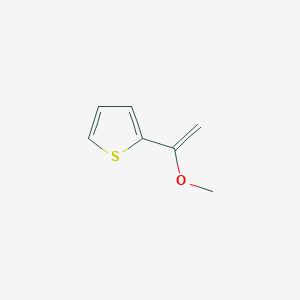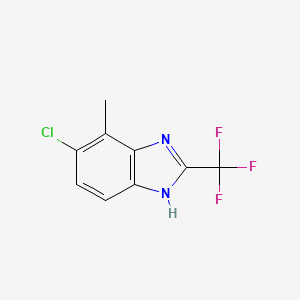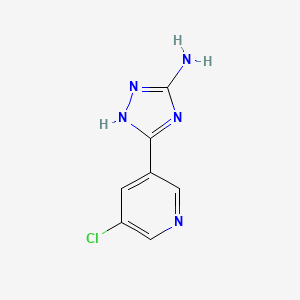
4,6-Dichloroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, where two chlorine atoms are substituted at the 4th and 6th positions of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
化学反应分析
Types of Reactions: 4,6-Dichloroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols. Common reagents include sodium amide and potassium thiolate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are used to introduce various substituents onto the isoquinoline ring.
Major Products: The major products formed from these reactions include substituted isoquinolines, which can be further functionalized for specific applications in drug development and material science.
科学研究应用
4,6-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential use in anticancer and antiviral therapies. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: In material science, this compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy. Pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
相似化合物的比较
- 4,6-Dichloropyrimidine
- 2,6-Dichloropyrazine
- 3,6-Dichloropyridazine
Comparison: 4,6-Dichloroisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other dichloro-substituted heterocycles. While 4,6-Dichloropyrimidine and 2,6-Dichloropyrazine are also used in medicinal chemistry, their reactivity and biological activity differ due to variations in ring structure and substitution patterns. The isoquinoline ring in this compound provides a more rigid and planar structure, which can influence its binding affinity and specificity towards biological targets.
属性
分子式 |
C9H5Cl2N |
|---|---|
分子量 |
198.05 g/mol |
IUPAC 名称 |
4,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
InChI 键 |
WCLGVCLVYAHFJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
